molecular formula C53H107N2O9P B12283768 1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt

1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt

Cat. No.: B12283768
M. Wt: 947.4 g/mol
InChI Key: CREASFJXMVEMCZ-UHFFFAOYSA-N
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Description

1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt is a synthetic phospholipid belonging to the class of phosphatidylethanolamines. These compounds are characterized by the presence of two fatty acids bonded to the glycerol moiety through ester linkages. This compound is commonly used in the study of biological membranes and liposomes due to its structural similarity to natural phospholipids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form the dihexadecanoyl derivative. This is followed by the phosphorylation of the glycerol backbone and subsequent attachment of the ethanolamine head group. The final product is then converted to its ammonium salt form .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphorylation reactions under controlled conditions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure the complete conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt is widely used in scientific research, including:

    Chemistry: As a model compound for studying lipid bilayers and membrane dynamics.

    Biology: In the formation of liposomes for drug delivery and as a component of artificial membranes.

    Medicine: In the development of drug delivery systems and as a component of pulmonary surfactants.

    Industry: Used in the formulation of cosmetics and personal care products.

Mechanism of Action

The compound exerts its effects by integrating into lipid bilayers, mimicking the behavior of natural phospholipids. It interacts with membrane proteins and other lipids, influencing membrane fluidity and permeability. The ethanolamine head group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the membrane structure .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihexadecanoyl-SN-glycero-3-phosphocholine: Similar structure but with a choline head group instead of ethanolamine.

    1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine: Another phosphatidylethanolamine with similar fatty acid chains.

    1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine: Contains oleic acid chains instead of palmitic acid

Uniqueness

1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt is unique due to its specific combination of fatty acid chains and the ethanolamine head group, which provides distinct biophysical properties and interactions within lipid bilayers .

Properties

Molecular Formula

C53H107N2O9P

Molecular Weight

947.4 g/mol

IUPAC Name

azane;[3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C53H104NO9P.H3N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(55)54-46-47-61-64(58,59)62-49-50(63-53(57)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)48-60-52(56)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2;/h50H,4-49H2,1-3H3,(H,54,55)(H,58,59);1H3

InChI Key

CREASFJXMVEMCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCOP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC.N

Origin of Product

United States

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